molecular formula C13H11NO2 B086043 (4-Methoxyphenyl)(4-pyridyl)methanone CAS No. 14548-47-1

(4-Methoxyphenyl)(4-pyridyl)methanone

Cat. No.: B086043
CAS No.: 14548-47-1
M. Wt: 213.23 g/mol
InChI Key: FGEUIMWNIGSQPB-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(4-pyridyl)methanone is an organic compound with the molecular formula C13H11NO2 It is characterized by a methoxy group attached to a benzoyl group, which is further connected to a pyridine ring

Scientific Research Applications

(4-Methoxyphenyl)(4-pyridyl)methanone has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the development of organic photovoltaics and other advanced materials

Safety and Hazards

The safety information for 4-(4-Methoxybenzoyl)pyridine indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Mechanism of Action

Biochemical Pathways

It has been mentioned in the context of photochromic properties of new naphthopyrans . More research is needed to understand the downstream effects of this compound on cellular processes.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (4-Methoxyphenyl)(4-pyridyl)methanone is currently unknown . More research is needed to understand how factors such as temperature, pH, and the presence of other molecules may affect the activity of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(4-pyridyl)methanone typically involves the reaction of 4-methoxybenzoyl chloride with pyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (4-Methoxyphenyl)(4-pyridyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-(4-Hydroxybenzoyl)pyridine
  • 4-(4-Methylbenzoyl)pyridine
  • 4-(4-Chlorobenzoyl)pyridine

Comparison: (4-Methoxyphenyl)(4-pyridyl)methanone is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the methoxy group can influence the compound’s solubility and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

(4-methoxyphenyl)-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEUIMWNIGSQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163055
Record name Ketone, (p-methoxyphenyl) 4-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14548-47-1
Record name (4-Methoxyphenyl)-4-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14548-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, (p-methoxyphenyl) 4-pyridyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ketone, (p-methoxyphenyl) 4-pyridyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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